

Application Note: Sonogashira Coupling in the Synthesis and Functionalization of Pyrazolopyridazines

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Compound of Interest

Compound Name:	Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride
CAS No.:	136577-24-7
Cat. No.:	B2875235

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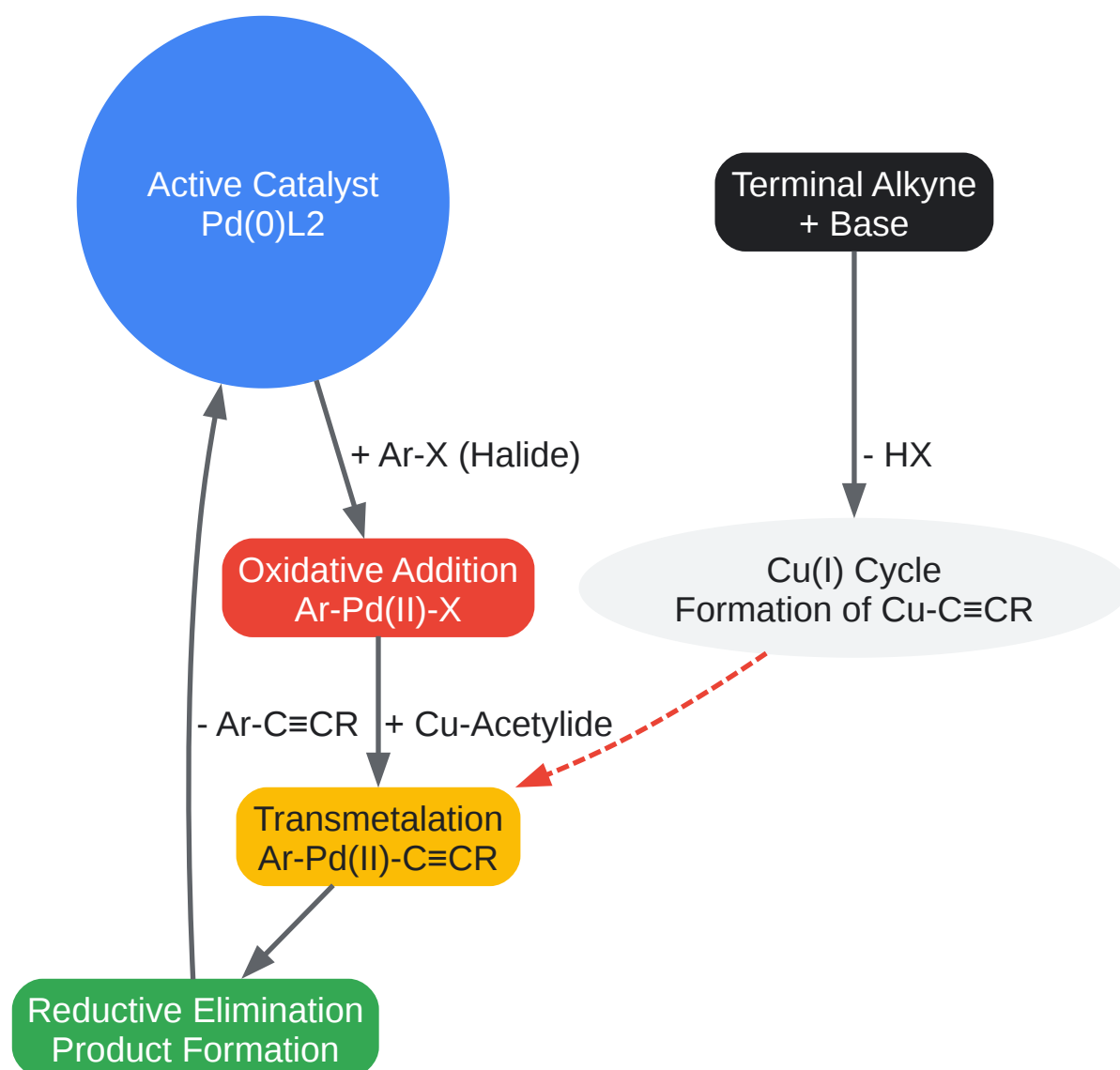
Executive Summary

Pyrazolopyridazines (including pyrazolo[1,5-b]pyridazines and pyrazolo[3,4-d]pyridazines) are privileged, aza-fused bicyclic scaffolds that exhibit profound utility in medicinal chemistry. Their planar, rigid structures and unique dipolar photophysical properties make them exceptional candidates for kinase inhibition and the treatment of parasitic infections such as Human African Trypanosomiasis[1],[2].

The Sonogashira cross-coupling reaction has emerged as a cornerstone methodology for these scaffolds. As a Senior Application Scientist, I have structured this guide to detail how this palladium/copper co-catalyzed protocol can be deployed in two distinct paradigms: (1) De novo synthesis (constructing the core via alkynyl intermediates) and (2) Late-stage functionalization (direct C-C bond formation on the pre-assembled core)[3].

Strategic Design & Mechanistic Rationale

The Sonogashira coupling on electron-deficient heteroaromatics requires precise tuning. Pyrazolopyridazines possess multiple nitrogen atoms that can act as Lewis basic sites, potentially sequestering the palladium catalyst. Therefore, the choice of robust ligands (e.g., PPh₃ or dppf) and the exclusion of oxygen are not just recommendations—they are chemical imperatives to prevent catalyst poisoning and unwanted side reactions.



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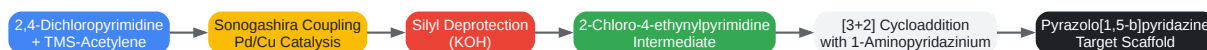
Catalytic cycle of the Sonogashira cross-coupling reaction highlighting Pd and Cu intermediates.

Causality in Catalyst Selection

- Palladium Source: Pd(PPh₃)₂Cl₂ is preferred as it provides a stable Pd(II) pre-catalyst that is easily reduced in situ to the active Pd(0) species by the alkyne or the amine base.
- Copper Co-Catalyst: CuI is utilized to form a highly nucleophilic copper acetylide intermediate. This dramatically lowers the activation energy required for the transmetalation step (transferring the alkyne to the Pd center).

Synthetic Workflows

When synthesizing the pyrazolo[1,5-b]pyridazine core from scratch, the Sonogashira coupling is strategically positioned early in the sequence. By coupling a halogenated pyrimidine with trimethylsilylacetylene (TMS-acetylene), an alkynyl intermediate is generated. Following deprotection, this terminal alkyne acts as a dipolarophile in a [3+2] cycloaddition with an in situ generated 1-aminopyridazinium ion[1].



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Workflow for the de novo synthesis of pyrazolo[1,5-b]pyridazines via Sonogashira coupling.

Quantitative Data & Substrate Scope

The electronic nature of the terminal alkyne heavily influences the efficiency of the Sonogashira coupling on aza-fused scaffolds. Data evaluating the coupling of various alkynes to pyrazolopyridine/pyrimidine cores reveals a distinct trend[2]:

Alkyne Class	Representative Substituent	Electronic Nature	Typical Yield Range (%)	Photophysical Impact
Alkylacetylene	-C ₅ H ₁₁ , -Cyclopropyl	Neutral / Weak EDG	80 – 87%	Minimal ICT shift
Arylacetylene	-C ₆ H ₄ -OCH ₃ (para)	Electron-Donating (EDG)	70 – 79%	Moderate red-shift
Arylacetylene	-C ₆ H ₅ (phenyl)	Neutral	50 – 65%	Baseline conjugation
Arylacetylene	-C ₆ H ₄ -CN (para)	Electron-Withdrawing (EWG)	< 20%	Strong ICT, quenched emission

Insight: Electron-withdrawing groups (EWGs) on the alkyne drastically reduce nucleophilicity during the formation of the copper acetylide, leading to sluggish transmetalation and increased susceptibility to side reactions[2].

Experimental Protocols (Self-Validating Systems)

Protocol A: De Novo Synthesis via Alkynyl

Intermediates[1]

This protocol details the synthesis of the 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine core.

Step 1: Sonogashira Coupling of 2,4-Dichloropyrimidine

- Preparation: In an oven-dried Schlenk flask, dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF (0.2 M). Add triethylamine (Et₃N , 3.0 equiv).
- Degassing (Causality): Sparge the solution with ultra-pure Argon for 15 minutes. Why? Oxygen promotes the Cu(II)-catalyzed Glaser homocoupling of the alkyne, consuming starting material and complicating purification.

- Catalyst Addition: Under positive Argon pressure, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).
 - Validation Checkpoint: The solution should transition from pale yellow to a deep amber hue. If the solution rapidly turns opaque black with a precipitate, "Pd-black" has formed, indicating catalyst death (likely due to oxygen ingress).
- Alkyne Addition: Dropwise add trimethylsilylacetylene (1.1 equiv). Stir at room temperature for 12 hours.
- Deprotection: Add methanolic KOH (2.0 equiv) directly to the crude mixture to cleave the TMS group, yielding 2-chloro-4-ethynylpyrimidine.

Step 2: [3+2] Cycloaddition

- Dipole Generation: In a separate flask, dissolve pyridazine (1.5 equiv) in water/DCM. Add hydroxylamine-O-sulfonic acid (HOSA) to generate the 1-aminopyridazinium ion in situ.
 - Causality: HOSA acts as an electrophilic amination reagent. The basicity of pyridazine drives the formation of the highly reactive N-amino dipole.
- Cycloaddition: Introduce the 2-chloro-4-ethynylpyrimidine intermediate to the dipole solution. Stir at 70 °C.
 - Validation Checkpoint: Monitor via LC-MS. A successful cycloaddition will show a mass shift corresponding to the exact mass of the combined fragments minus H₂O/H⁺, confirming the aromatization of the pyrazolo[1,5-b]pyridazine core^[1].

Protocol B: Late-Stage C-C Functionalization^{[2],[3]}

For late-stage diversification (e.g., C-5 alkylation of a pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-b]pyridazine).

- Setup: Combine the halogenated pyrazolopyridazine (1.0 equiv), terminal alkyne (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in a microwave vial.
- Solvent/Base Matrix: Add a degassed mixture of DMF and Diisopropylamine (DIPA) (4:1 v/v).

- Causality: DIPA is a bulkier, stronger base than Et₃N, which facilitates the deprotonation of less acidic terminal alkynes (like alkylacetylenes) without acting as a competing nucleophile against the halogenated core.
- Reaction: Seal the vial and heat to 80 °C for 6 hours.
- Validation Checkpoint: Spot the reaction on a TLC plate (Hexanes/EtOAc). The product spot will often exhibit intense fluorescence under 365 nm UV light due to the extended π -conjugation introduced by the alkyne[2].

Troubleshooting & Analytical Quality Control

- Issue: High levels of Glaser Homocoupling (Alkyne Dimerization)
 - Root Cause: Trace oxygen oxidizing Cu(I) to Cu(II).
 - Solution: Implement rigorous freeze-pump-thaw degassing cycles instead of simple sparging. Reduce CuI loading to 2-5 mol%.
- Issue: Incomplete Conversion of the Halogenated Core
 - Root Cause: The basic nitrogen atoms on the pyrazolopyridazine are coordinating to the Pd center, inhibiting oxidative addition.
 - Solution: Switch to a more electron-rich, sterically demanding ligand system (e.g., XPhos or dppe) to outcompete the substrate for coordination to the metal center.
- Issue: Loss of Emission/Fluorescence in Final Product
 - Root Cause: Installation of a strong EWG (e.g., -CN, -NO₂) via the alkyne.
 - Solution: As noted in photophysical studies[2], EWGs on the alkyne drastically quench emission via strong Intramolecular Charge Transfer (ICT). If fluorescence is required for an assay, utilize alkyl or EDG-substituted alkynes.

References

- Source: nih.
- Source: mdpi.

- Source: rsc.

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